TH588 hydrochloride
Overview
Description
TH588 hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a cyclopropyl group, and a pyrimidine diamine core, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
- MTH1 is an enzyme involved in maintaining genomic stability by hydrolyzing oxidized purine nucleoside triphosphates. These oxidized nucleotides could otherwise be incorporated into DNA/RNA, leading to DNA damage .
- By blocking MTH1 activity, TH588 prevents the incorporation of damaged nucleotides into DNA/RNA, thus reducing the risk of DNA damage .
- Activation of the USP28-p53 pathway (the mitotic surveillance pathway) occurs, preventing cancer cells from re-entering the cell cycle after prolonged mitosis .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TH588 hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C. The reaction mixture is then treated with an after-treatment solvent to obtain a crude product, which is further refined to achieve the desired purity .
Industrial Production Methods
For industrial production, the method described above is optimized to ensure high yield and purity. The process involves careful control of reaction conditions and the use of protonic solvents for after-treatment and refining. This method is suitable for large-scale production, with a yield of over 59.5% and a purity of more than 99.5% .
Chemical Reactions Analysis
Types of Reactions
TH588 hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
TH588 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
- Cariprazine
Uniqueness
TH588 hydrochloride stands out due to its unique combination of a dichlorophenyl group and a cyclopropyl group attached to a pyrimidine diamine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4.ClH/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10;/h1-3,6-7H,4-5H2,(H3,16,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHMEHNWFXCSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that TH588 HCl induces DNA damage in colorectal cancer cells. What is the underlying mechanism behind this effect?
A1: TH588 HCl inhibits the enzyme MTH1, which plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized nucleotides like 8-oxo-dGTP []. These oxidized nucleotides, if incorporated into DNA during replication, can lead to DNA damage and cell death. Cancer cells, with their elevated reactive oxygen species (ROS) levels, are particularly vulnerable to this mechanism. By inhibiting MTH1, TH588 HCl prevents the removal of oxidized nucleotides, leading to their incorporation into DNA and subsequent DNA damage in cancer cells [].
Q2: The study indicates that hypoxia can influence the effectiveness of TH588 HCl. Could you elaborate on this finding and its implications for potential therapeutic applications?
A2: The research observed that hypoxia completely abolished the reduction in cell viability induced by TH588 HCl in colorectal cancer spheroids []. This suggests that the efficacy of TH588 HCl might be compromised in hypoxic tumor microenvironments, a common feature of solid tumors. This finding highlights the importance of considering tumor microenvironment heterogeneity when evaluating MTH1 inhibitors like TH588 HCl for therapeutic applications. Further research is needed to understand the interplay between hypoxia, MTH1 activity, and the effectiveness of TH588 HCl in different tumor contexts.
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